8-Amino-5-hydroxy-7-methoxy-6-methyl-9H-pyrrolo[1,2-a]indol-9-one
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Overview
Description
8-Amino-5-hydroxy-7-methoxy-6-methyl-9H-pyrrolo[1,2-a]indol-9-one is a complex organic compound belonging to the indole family. Indoles are significant heterocyclic systems found in natural products and drugs, playing a crucial role in cell biology . This compound’s unique structure, featuring a fused pyrrole and benzene ring, makes it an interesting subject for various scientific studies.
Preparation Methods
The synthesis of indole derivatives, including 8-Amino-5-hydroxy-7-methoxy-6-methyl-9H-pyrrolo[1,2-a]indol-9-one, can be achieved through several methods. Classical synthesis methods such as the Fischer indole synthesis, Bartoli indole synthesis, and others have been modernized to improve yields and reaction conditions . Industrial production methods often involve the use of methanesulfonic acid under reflux in methanol to achieve high yields .
Chemical Reactions Analysis
8-Amino-5-hydroxy-7-methoxy-6-methyl-9H-pyrrolo[1,2-a]indol-9-one undergoes various chemical reactions, including:
Oxidation: This reaction typically involves reagents like potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Electrophilic substitution reactions are facilitated by the presence of the indole nucleus, which is rich in π-electrons.
Scientific Research Applications
Indole derivatives, including 8-Amino-5-hydroxy-7-methoxy-6-methyl-9H-pyrrolo[1,2-a]indol-9-one, have diverse applications in scientific research:
Chemistry: Used as building blocks for synthesizing more complex molecules.
Biology: Studied for their role in cell signaling and as potential therapeutic agents.
Medicine: Investigated for their antiviral, anti-inflammatory, and anticancer properties.
Industry: Utilized in the development of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 8-Amino-5-hydroxy-7-methoxy-6-methyl-9H-pyrrolo[1,2-a]indol-9-one involves its interaction with various molecular targets and pathways. The indole nucleus allows it to bind with high affinity to multiple receptors, influencing biological processes such as cell proliferation and apoptosis .
Comparison with Similar Compounds
Similar compounds to 8-Amino-5-hydroxy-7-methoxy-6-methyl-9H-pyrrolo[1,2-a]indol-9-one include other indole derivatives like:
6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate: Known for their antiviral activity.
5-Fluoro-3-phenyl-1H-indole-2-carbonyl derivatives: Studied for their antiviral properties.
The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical reactivity and biological activity.
Properties
CAS No. |
55609-76-2 |
---|---|
Molecular Formula |
C13H12N2O3 |
Molecular Weight |
244.25 g/mol |
IUPAC Name |
5-amino-8-hydroxy-6-methoxy-7-methylpyrrolo[1,2-a]indol-4-one |
InChI |
InChI=1S/C13H12N2O3/c1-6-11(16)10-8(9(14)13(6)18-2)12(17)7-4-3-5-15(7)10/h3-5,16H,14H2,1-2H3 |
InChI Key |
HHAIFOSDFYAMQJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C2=C(C(=C1OC)N)C(=O)C3=CC=CN32)O |
Origin of Product |
United States |
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